molecular formula C3H2F6O B13419541 Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- CAS No. 32778-11-3

Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-

Cat. No.: B13419541
CAS No.: 32778-11-3
M. Wt: 168.04 g/mol
InChI Key: SLSZYCUCKFSOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- is a halogenated ether compound It is known for its unique chemical structure, which includes multiple fluorine atoms and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with difluoromethylating agents. One common method includes the use of difluorocarbene precursors, which react with ethane under controlled conditions to introduce the difluoromethoxy group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced chemical reactors and precise control of reaction parameters to achieve efficient production. The use of non-ozone depleting difluorocarbene reagents has been a significant advancement in the industrial synthesis of such fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various fluorinated ethers, while oxidation can produce difluoromethoxy-substituted carbonyl compounds .

Scientific Research Applications

Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, altering their activity. For instance, it may affect the function of ion channels and transporters, leading to changes in cellular processes. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins, influencing their conformation and activity .

Properties

CAS No.

32778-11-3

Molecular Formula

C3H2F6O

Molecular Weight

168.04 g/mol

IUPAC Name

1-(difluoromethoxy)-1,1,2,2-tetrafluoroethane

InChI

InChI=1S/C3H2F6O/c4-1(5)3(8,9)10-2(6)7/h1-2H

InChI Key

SLSZYCUCKFSOCN-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.